trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester
Overview
Description
Trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester: is an organic compound with the molecular formula C14H18O3 It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxylic acid esterified with benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester typically involves the esterification of trans-4-Hydroxycyclohexane-1-carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of trans-4-oxocyclohexane-1-carboxylic acid or trans-4-hydroxycyclohexane-1-carboxylic acid.
Reduction: Formation of trans-4-hydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Cis-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester: Similar structure but with different stereochemistry.
Trans-4-Hydroxycyclohexane-1-carboxylic acid: Lacks the benzyl ester group.
Trans-4-Hydroxycyclohexane-1-methanol: Reduction product of the ester group.
Uniqueness
Trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups.
Properties
IUPAC Name |
benzyl 4-hydroxycyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBAIIGZIKLABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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